Quinoxaline, 7-bromo-2-(trifluoromethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(trifluoromethyl)quinoxaline typically involves the bromination of 2-(trifluoromethyl)quinoxaline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 7-bromo-2-(trifluoromethyl)quinoxaline .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, biaryl compounds, and quinoxaline derivatives with altered oxidation states .
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-bromo-2-(trifluoromethyl)quinoxaline is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 2-Bromoquinoxaline
- 2-(Trifluoromethyl)quinoxaline
- 7-Bromoquinoxaline
- 2,3-Dibromoquinoxaline
Comparison: Compared to these similar compounds, 7-bromo-2-(trifluoromethyl)quinoxaline is unique due to the simultaneous presence of both bromine and trifluoromethyl groups. This dual substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in research applications .
Properties
Molecular Formula |
C9H4BrF3N2 |
---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)15-8(4-14-6)9(11,12)13/h1-4H |
InChI Key |
SRALQGZNZAKOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
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